molecular formula C18H13Br3Si B11956378 Tris(4-bromophenyl)silane CAS No. 18373-69-8

Tris(4-bromophenyl)silane

Cat. No.: B11956378
CAS No.: 18373-69-8
M. Wt: 497.1 g/mol
InChI Key: CDFKXBDSCSWZAZ-UHFFFAOYSA-N
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Description

Tris(4-bromophenyl)silane is an organosilicon compound with the molecular formula C18H13Br3Si It is characterized by the presence of three bromophenyl groups attached to a central silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-bromophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobenzene with n-butyllithium (n-BuLi) in dry ether at low temperatures (-76°C). The resulting intermediate is then treated with tetrachlorosilane (SiCl4) to yield this compound . Another method involves the use of an In(III)-catalyzed protocol for hydrosilane oxidation, followed by treatment with n-BuLi and carbon dioxide (CO2) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organosilicon chemistry and large-scale organic synthesis can be applied. These methods typically involve the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions: Tris(4-bromophenyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the bromophenyl groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The silicon center can participate in oxidation and reduction reactions, altering the compound’s oxidation state and reactivity.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium compounds (e.g., n-BuLi) and Grignard reagents are commonly used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives of this compound, while oxidation and reduction reactions can lead to changes in the silicon center’s oxidation state.

Scientific Research Applications

Tris(4-bromophenyl)silane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tris(4-bromophenyl)silane depends on its specific application In organic synthesis, the compound’s reactivity is primarily determined by the silicon center and the bromophenyl groups The silicon atom can act as a Lewis acid, facilitating various chemical transformations

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of bromine atoms, which impart specific reactivity and properties. The bromine atoms can participate in various substitution reactions, making the compound versatile for different synthetic applications. Additionally, the silicon center provides unique electronic and steric properties that influence the compound’s behavior in chemical reactions.

Properties

CAS No.

18373-69-8

Molecular Formula

C18H13Br3Si

Molecular Weight

497.1 g/mol

IUPAC Name

tris(4-bromophenyl)silane

InChI

InChI=1S/C18H13Br3Si/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12,22H

InChI Key

CDFKXBDSCSWZAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[SiH](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

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